molecular formula C21H23NO2 B2458101 Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate CAS No. 80741-44-2

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate

Cat. No.: B2458101
CAS No.: 80741-44-2
M. Wt: 321.42
InChI Key: CFNAHFDKBOHIBD-UHFFFAOYSA-N
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Description

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is an organic compound with the molecular formula C20H21NO2. It is a derivative of glycine and is characterized by the presence of a diphenylmethylene group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate can be synthesized through a multi-step process. One common method involves the reaction of benzophenone with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures (around 110-115°C) for several hours . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The diphenylmethylene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylpent-4-enoate moiety enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .

Properties

IUPAC Name

ethyl 2-(benzhydrylideneamino)-4-methylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-4-24-21(23)19(15-16(2)3)22-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,2,4,15H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNAHFDKBOHIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=C)C)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of N-(diphenylmethylene)glycine ethyl ester (available from Aldrich Chemical Co., Milwaukee, Wis.) (50.0 g, 187 mmol) in dry THF (200 mL) at −78° C. under argon was added a 1.0 M solution of lithium bis(trimethylsilyl)amide (Li HMDS; 210 mL, 0.2 mol) in THF over a period of 45 min (“1.A, Scheme A). After 0.5 hour at −78° C., 3-bromo-2-methylpropene (18.91 mL, 187 mmol) was added dropwise to the orange-yellow suspension. After the addition was complete, the reaction mixture was stirred for an additional 0.5 hour at 0° C. and then allowed to warm to room temperature. After 1 hour the reaction mixture was concentrated under reduced pressure to give an orange-colored oil. The crude material was dissolved in ethyl acetate (EA) (600 mL), washed with brine (100 mL), dried over anhydrous MgSO4 and concentrated under reduced pressure to give the desired compound (60 g, 99%), which was used for the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
[Compound]
Name
1.A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.91 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
99%

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